

Comparative evaluation of the stability of Pistacia vera oil from different cultivars

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Compound of Interest

Compound Name: PISTACIA VERA SEED OIL

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A Comparative Guide to the Stability of Pistacia vera (Pistachio) Oil from Different Cultivars

Introduction

Pistacia vera L., the pistachio nut, is a globally significant crop, valued for its unique flavor and nutritional profile. The oil extracted from pistachio nuts is rich in unsaturated fatty acids, antioxidants, and other bioactive compounds, making it a valuable commodity in the food, pharmaceutical, and cosmetic industries. The stability of pistachio oil, particularly its resistance to oxidation, is a critical quality parameter that influences its shelf life and commercial value. This guide provides a comparative evaluation of the stability of pistachio oil derived from various cultivars, supported by experimental data from multiple studies. The information is intended for researchers, scientists, and drug development professionals.

The oxidative stability of vegetable oils is influenced by several factors, including the fatty acid composition, with a higher ratio of monounsaturated to polyunsaturated fatty acids generally indicating greater stability. Additionally, the presence of natural antioxidants, such as tocopherols and phenolic compounds, plays a crucial role in protecting the oil from degradation. Key parameters used to assess oil stability include the peroxide value (PV), free fatty acid (FFA) content, and the oxidative stability index (OSI).

Comparative Evaluation of Physicochemical Properties and Fatty Acid Composition

The oil content and fatty acid profile are fundamental characteristics that vary among pistachio cultivars, significantly impacting their oxidative stability. A higher concentration of oleic acid (a monounsaturated fatty acid) and a lower concentration of linoleic acid (a polyunsaturated fatty acid) are generally associated with enhanced stability.

Table 1: Oil Content and Fatty Acid Composition of Pistacia vera Oil from Different Cultivars (%)

Cultivar	Origin	Oil Content (%)	Palmitic Acid (C16:0)	Stearic Acid (C18:0)	Oleic Acid (C18:1)	Linoleic Acid (C18:2)	Reference
Ohadi	Turkey	-	8.34	1.25	70.24-74.76	11.56-16.54	[1]
Siirt	Turkey	52.15 - 59.26	7.98	2.05	70.24-74.76	11.56-16.54	[1]
Halebi	Turkey	-	8.68	3.32	70.24-74.76	11.56-16.54	[1]
Uzun	Turkey	-	8.52	2.60	70.24-74.76	11.56-16.54	[1]
Kirmizi	Turkey	-	-	-	70.47	17.72	[2]
Bronte	Italy	-	-	-	72.2	13.4	[3][4]
Aegina	Greece	60.8 - 61.7	12.2 - 13.8	-	-	-	[5]
Kerman	Argentina	-	-	-	53.5 - 55.3	29.0 - 31.4	[6]

Note: Fatty acid composition ranges can vary based on cultivation conditions and analytical methods.

Oxidative Stability Parameters

The resistance of pistachio oil to oxidation is a critical determinant of its quality and shelf-life. This is assessed through various chemical tests that measure the extent of primary and

secondary oxidation products.

Table 2: Oxidative Stability Parameters of Pistacia vera Oil from Different Cultivars

Cultivar/ Origin	Peroxide Value (meq O ₂ /kg)	Free Fatty Acids (%)	Oxidative Stability Index (OSI) (hours at 120°C)	Total Phenolic Content (mg GAE/g)	Tocopher ol Content (µg/g)	Referenc e
East Azarbaijan, Iran (various)	0.19 - 1.0	0.03 - 0.3	12.4 - 17.0 (at unspecified temp.)	-	125 - 258	[7]
Italian	1.3	0.6	-	-	-	[8]
Turkish	0.7	0.4	-	-	-	[8]
Larnaka	-	-	-	4.507	-	[9][10]
Kastel	-	-	-	1.359	-	[9][10]
Argentinian (Kerman)	-	-	-	11.4 (NPF)	896 - 916	[6]

NPF: Natural Pistachio Flour extract. Data for oil may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of oil stability. The following sections outline the standard experimental protocols for the key analyses mentioned in this guide.

Oil Extraction

Pistachio oil is typically extracted from ground kernels using a Soxhlet apparatus with n-hexane as the solvent. The solvent is subsequently removed under reduced pressure using a rotary evaporator. For cold-pressed oil, a mechanical screw press is employed.

Fatty Acid Composition Analysis

The fatty acid profile of the oil is determined by gas chromatography (GC) after converting the fatty acids into their methyl esters (FAMES).

- **Saponification and Methylation:** The oil sample is saponified with a methanolic potassium hydroxide solution. The resulting fatty acid salts are then methylated using a reagent such as boron trifluoride in methanol.
- **GC Analysis:** The FAMES are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5MS). The carrier gas is typically helium. The injector and detector temperatures are maintained at appropriate levels (e.g., 250°C). The oven temperature is programmed to increase gradually to achieve optimal separation of the FAMES.
- **Identification and Quantification:** Fatty acids are identified by comparing their retention times with those of known standards. The percentage of each fatty acid is calculated from the peak areas in the chromatogram.[\[5\]](#)[\[11\]](#)

Determination of Peroxide Value (PV)

The peroxide value, which measures the concentration of primary oxidation products, is determined by iodometric titration according to standard methods such as AOAC Official Method 965.33.[\[12\]](#)

- A known weight of the oil sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).[\[13\]](#)[\[14\]](#)
- A saturated solution of potassium iodide is added. The peroxides in the oil oxidize the iodide to iodine.
- The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.[\[13\]](#)
- The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq O₂/kg).[\[13\]](#)

Determination of Free Fatty Acids (FFA)

The free fatty acid content, an indicator of hydrolytic rancidity, is determined by titration with a standard alkaline solution, following methods like AOAC Official Method 940.28.[15][16]

- A known weight of the oil sample is dissolved in a neutralized solvent, typically hot ethanol or an ethanol-ether mixture, containing a phenolphthalein indicator.[17]
- The solution is titrated with a standardized sodium hydroxide solution until a permanent pink color is observed.[16]
- The FFA content is usually expressed as the percentage of oleic acid.[16]

Oxidative Stability Index (OSI) by Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of an oil, providing a measure of its resistance to oxidation.[18][19]

- A sample of the oil is placed in a reaction vessel and heated to a specific temperature (e.g., 120°C).[20]
- A continuous stream of purified air is passed through the oil sample, accelerating the oxidation process.[20]
- The volatile oxidation products formed are carried by the air stream into a measuring vessel containing deionized water.[18]
- The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period, as volatile acids are formed and dissolve in the water.[18]
- The time taken to reach this point is the Oxidative Stability Index (OSI).[19]

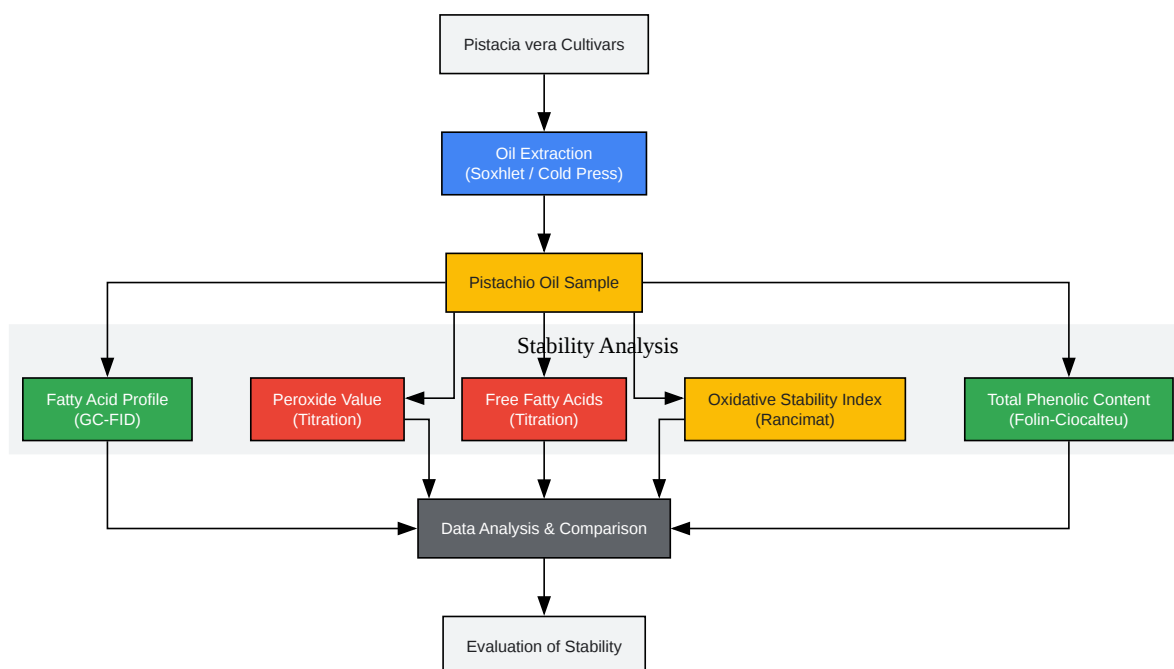
Determination of Total Phenolic Content (TPC)

The total phenolic content, which contributes to the antioxidant capacity of the oil, is determined spectrophotometrically using the Folin-Ciocalteu reagent.[21]

- Phenolic compounds are extracted from the oil using a suitable solvent, typically methanol.
- The extract is mixed with the Folin-Ciocalteu reagent, followed by the addition of a sodium carbonate solution to create an alkaline environment.
- After a specific incubation period, the absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 760 nm).[\[22\]](#)
- The total phenolic content is calculated from a standard curve prepared using gallic acid and is expressed as milligrams of gallic acid equivalents per gram of oil (mg GAE/g).[\[23\]](#)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative evaluation of pistachio oil stability.



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